4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid
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Overview
Description
4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid is a complex organic compound with the molecular formula C13H26N2O3 It is known for its unique structure, which includes a carbamoyl group and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid typically involves multiple steps. One common method includes the reaction of 3-methylbutylamine with a suitable precursor to form the carbamoyl intermediate. This intermediate is then reacted with 4-methyl-2-pentanone under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which 4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds or covalent interactions with enzymes or receptors, modulating their activity. The pentanoic acid backbone may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-({[(3-methylpropyl)carbamoyl]amino}methyl)pentanoic acid
- 4-Methyl-2-({[(3-ethylbutyl)carbamoyl]amino}methyl)pentanoic acid
- 4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)hexanoic acid
Uniqueness
4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-methyl-2-[(3-methylbutylcarbamoylamino)methyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-9(2)5-6-14-13(18)15-8-11(12(16)17)7-10(3)4/h9-11H,5-8H2,1-4H3,(H,16,17)(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEBGUSYVTZPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NCC(CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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